SIB 1757

Descripción general

Descripción

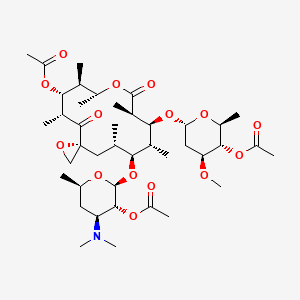

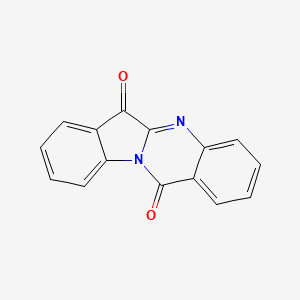

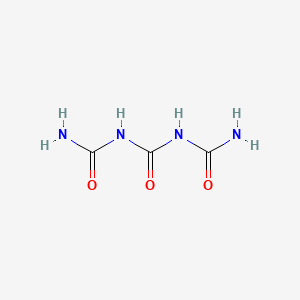

6-Methyl-2-(phenylazo)-3-pyridinol is a compound that falls under the category of azo dyes . Azo dyes are a significant class of chromophores with diverse applications in scientific, industrial, and pharmaceutical sectors . They are characterized by the presence of azo groups in the main skeleton structure .

Synthesis Analysis

The synthesis of azo dye derivatives, such as 6-Methyl-2-(phenylazo)-3-pyridinol, often involves the incorporation of a heterocyclic moiety into the azo dye scaffold . This process improves the bioactive properties of the target derivatives . The pharmaceutical or drug industries often require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), for instance, 6-hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile has two basic azo skeletons .Chemical Reactions Analysis

The synthesis of azo dye derivatives often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers . They carried out this reaction using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .Aplicaciones Científicas De Investigación

Aplicaciones Neuroprotectoras

SIB 1757, como un antagonista selectivo del receptor metabotrópico de glutamato mGluR5, ha demostrado tener efectos neuroprotectores. Protege las neuronas contra el daño oxidativo inducido por sustancias como la metanfetamina . Esto es crucial en la investigación dirigida a comprender y tratar los trastornos neurológicos donde el estrés oxidativo juega un papel significativo.

Aplicaciones Hepatoprotectoras

Además de sus propiedades neuroprotectoras, this compound tiene efectos hepatoprotectores. Esto significa que puede proteger potencialmente el hígado del daño, lo cual es valioso para estudiar las enfermedades hepáticas y desarrollar tratamientos que mitiguen la lesión hepática .

Papel en el Desarrollo del Cerebro

this compound se utiliza para estudiar el papel del receptor mGluR 5 en el desarrollo del cerebro. Comprender cómo funciona este receptor puede proporcionar información sobre los trastornos cerebrales del desarrollo y orientar las estrategias terapéuticas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

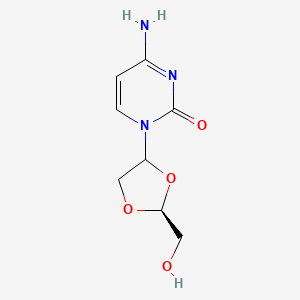

SIB 1757, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a drug used in scientific research and was one of the first compounds developed that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR 5 . This receptor is the primary target of this compound .

Mode of Action

This compound interacts with its target, the mGluR 5 receptor, by inhibiting the glutamate-induced intracellular calcium responses . This inhibition is achieved non-competitively, as demonstrated by Schild analysis . The IC50 value of this compound at mGluR5 is 0.37 μM, indicating a high degree of selectivity .

Biochemical Pathways

The action of this compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptor subtype mGluR 5 . By inhibiting this receptor, this compound can modulate the downstream effects of glutamate signaling, including the regulation of intracellular calcium levels .

Pharmacokinetics

The effectiveness of this compound in experimental models suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for research applications .

Result of Action

The molecular and cellular effects of this compound’s action include anti-hyperalgesia effects in animals . Additionally, this compound, along with other mGluR 5 antagonists, has been shown to have neuroprotective and hepatoprotective effects .

Propiedades

IUPAC Name |

6-methyl-2-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCPVWIREQIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425754 | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31993-01-8 | |

| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIB 1757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)